Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O3S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2 + 2] cycloaddition of 1,2-dichloroketene and azetidine olefin, followed by subsequent steps to introduce the tert-butyl and imino groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with spirocyclic structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and sulfur atom play crucial roles in these interactions, potentially leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic structure but lacks the imino and sulfur groups.
Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar structure but with a different ring size and additional functional groups.
Uniqueness
Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of a spirocyclic structure, an imino group, and a sulfur atom.
Properties
IUPAC Name |
tert-butyl 2-imino-2-oxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-4-10(5-12)6-16(11,14)7-10/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBEFAWMNYWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=N)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225816-09-9 |
Source
|
Record name | tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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